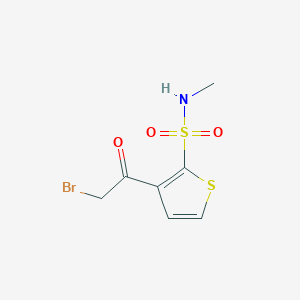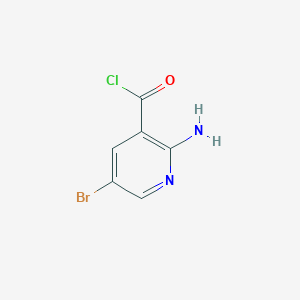
2-Amino-5-bromonicotinoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-bromonicotinoyl chloride is an organic compound with the molecular formula C6H3BrClN2O It is a derivative of nicotinic acid, where the amino group is positioned at the 2nd carbon, the bromine atom at the 5th carbon, and the carbonyl chloride group at the 3rd carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromonicotinoyl chloride typically involves the bromination of 2-amino-nicotinic acid followed by chlorination. One common method includes:
Bromination: 2-Amino-nicotinic acid is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5th position.
Chlorination: The resulting 2-Amino-5-bromonicotinic acid is then reacted with thionyl chloride (SOCl2) to convert the carboxylic acid group into a carbonyl chloride group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and chlorination steps to ensure consistent product quality and efficient use of reagents.
化学反応の分析
Types of Reactions
2-Amino-5-bromonicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Often use palladium catalysts and boronic acids under mild conditions.
Hydrolysis: Performed under acidic or basic conditions depending on the desired product.
Major Products
Substitution: Products include various substituted nicotinic acid derivatives.
Coupling: Products are biaryl compounds.
Hydrolysis: The major product is 2-Amino-5-bromonicotinic acid.
科学的研究の応用
2-Amino-5-bromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Amino-5-bromonicotinoyl chloride in biological systems is not well-documented. its reactivity can be attributed to the presence of the carbonyl chloride group, which is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful intermediate in the synthesis of various compounds.
類似化合物との比較
Similar Compounds
- 2-Amino-5-chloronicotinoyl chloride
- 2-Amino-5-fluoronicotinoyl chloride
- 2-Amino-5-iodonicotinoyl chloride
Comparison
Compared to its halogenated analogs, 2-Amino-5-bromonicotinoyl chloride is unique due to the specific reactivity of the bromine atom, which can influence the compound’s behavior in substitution and coupling reactions. The bromine atom’s size and electron-withdrawing properties can affect the compound’s overall reactivity and the types of products formed.
特性
分子式 |
C6H4BrClN2O |
|---|---|
分子量 |
235.46 g/mol |
IUPAC名 |
2-amino-5-bromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-3-1-4(5(8)11)6(9)10-2-3/h1-2H,(H2,9,10) |
InChIキー |
WPNOCYSVMZIQFW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1C(=O)Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


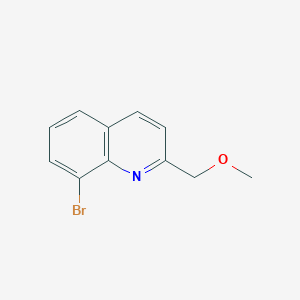

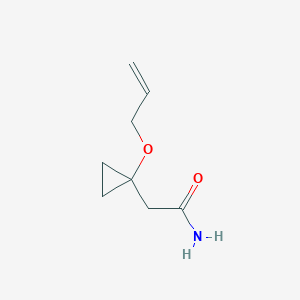
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
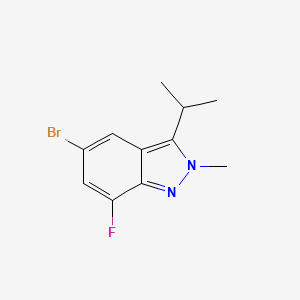
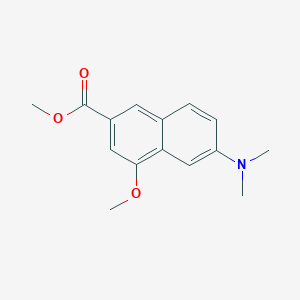
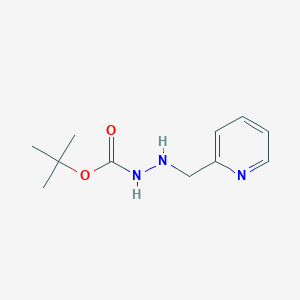
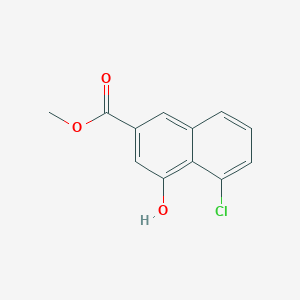
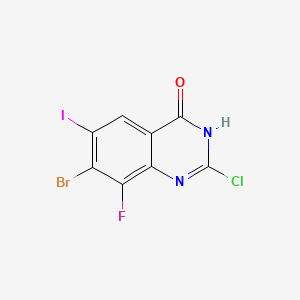
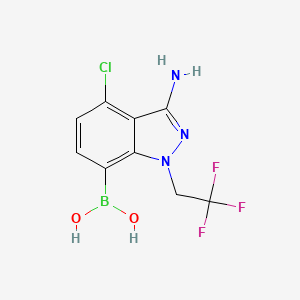
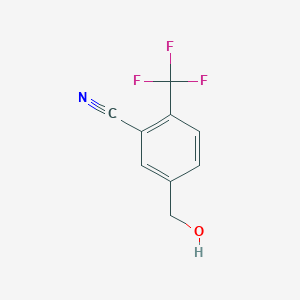
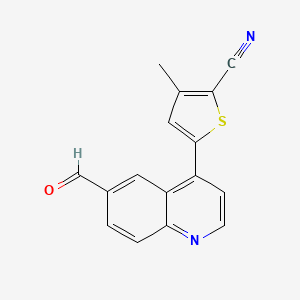
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
